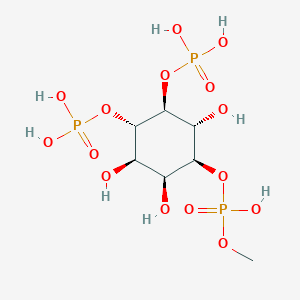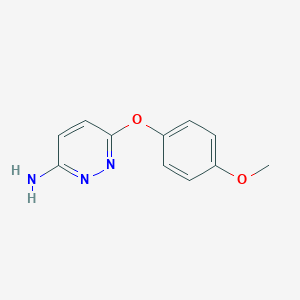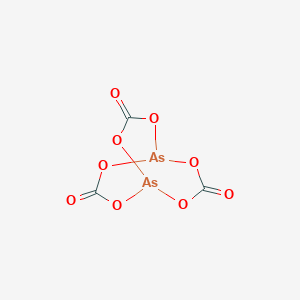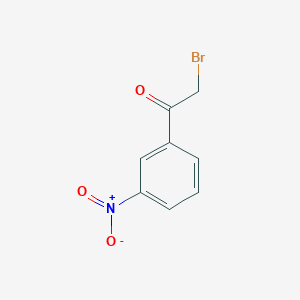
2-Bromo-3'-nitroacetophenone
概述
描述
2-Bromo-3’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.042 g/mol . It is also known by other names such as α-Bromo-3-nitroacetophenone and m-Nitrophenacyl bromide . This compound is characterized by the presence of a bromine atom and a nitro group attached to an acetophenone backbone, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-nitroacetophenone typically involves the bromination of 3’-nitroacetophenone. This can be achieved by treating 3’-nitroacetophenone with bromine in the presence of a suitable catalyst or solvent . The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 2-Bromo-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions: 2-Bromo-3’-nitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Debromination: The bromine atom can be removed through debromination reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Debromination: Debromination can be achieved using zinc dust in acetic acid or other suitable reducing agents.
Major Products:
- Substitution reactions yield various substituted acetophenone derivatives.
- Reduction reactions produce 2-amino-3’-nitroacetophenone.
- Debromination results in 3’-nitroacetophenone .
科学研究应用
2-Bromo-3’-nitroacetophenone has several applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-3’-nitroacetophenone involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitro group play crucial roles in its chemical behavior. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s properties and reactivity .
相似化合物的比较
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-2’-fluoroacetophenone
- 4’-Chloro-3’-nitroacetophenone
- 2-Bromoacetophenone
Comparison: 2-Bromo-3’-nitroacetophenone is unique due to the specific positioning of the bromine and nitro groups on the acetophenone backbone. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, 2-Bromo-3’-nitroacetophenone offers distinct advantages in certain synthetic applications, particularly in the selective formation of derivatives and intermediates .
属性
IUPAC Name |
2-bromo-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHPNIQBPGUSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176815 | |
| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-64-7 | |
| Record name | 3-Nitrophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3'-nitroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone and what role do intermolecular interactions play in it?
A: 2-Bromo-1-(3-nitrophenyl)ethanone crystallizes with two molecules (A and B) in its asymmetric unit. [] The nitro and ethanone groups are nearly coplanar with the benzene ring, while the bromine atom shows slight twisting. [] The crystal structure is stabilized by a network of weak C—H⋯O hydrogen bonds, π–π ring stacking interactions, and short Br⋯O and O⋯Br intermolecular interactions. [] These interactions contribute to a three-dimensional network structure along the 110 plane. []
Q2: Can you describe the synthesis of an organophosphorus ylide derived from 2-Bromo-1-(3-nitrophenyl)ethanone and its structural features?
A: The organophosphorus ylide, (triphenylphosphoranylidene)(3-nitrophenyl)ethanone (Ph3P=C(H)C(O)PhNO2), can be synthesized by reacting 2-Bromo-1-(3-nitrophenyl)ethanone with triphenylphosphine in acetone, followed by treatment with sodium hydroxide. [] X-ray crystallography reveals a near-tetrahedral geometry around the phosphorus atom, with the oxygen atom in a synperiplanar orientation to it. [] The nitrophenyl ring is twisted relative to the carbonyl group plane by 36.6(1)°. []
Q3: Is there a method for the debromination of 2-Bromo-1-(3-nitrophenyl)ethanone under mild conditions?
A: Yes, 2-Bromo-1-(3-nitrophenyl)ethanone can be efficiently debrominated using a catalytic amount of sodium iodide (NaI) in the presence of sodium sulfite (Na2SO3) as a reducing agent in acetic acid. [] This method avoids the need for excess reagents, strong acidic conditions, or anhydrous environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)](/img/structure/B51899.png)
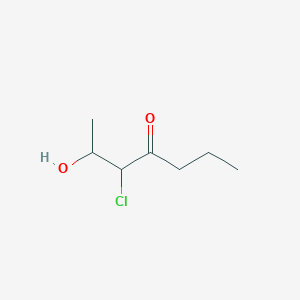
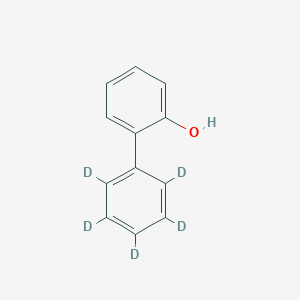
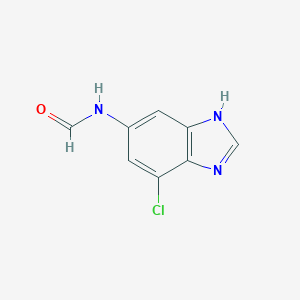
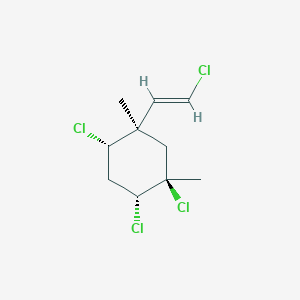
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)
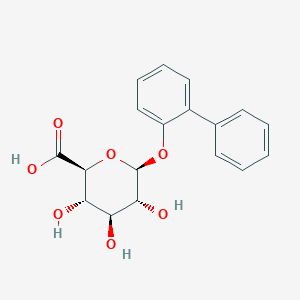
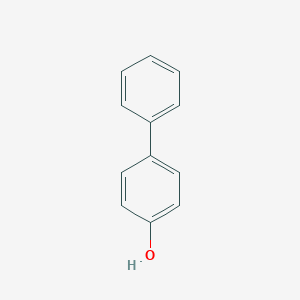
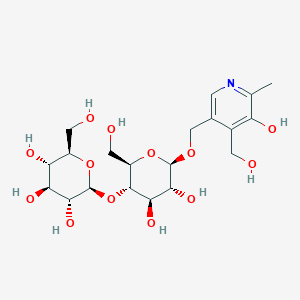
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

